molecular formula C8H7N3O2 B12993416 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B12993416
M. Wt: 177.16 g/mol
InChI Key: XOMAFHSPIRRVCW-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . These methods typically require specific reaction conditions, such as the use of specific solvents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the development of efficient and scalable synthetic routes is crucial for its potential commercial applications. Multicomponent reactions represent an effective tool for industrial synthesis, allowing the production of a wide range of products while avoiding complex multistage processes .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyrazine core .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Biological Activity

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological properties. Its structure can be represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
3cMCF76.66
3aHCT11617.66
1bK65218.24

These findings indicate that the anticancer mechanism may be linked to the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells .

2. Enzyme Inhibition

The compound has also been identified as a potent inhibitor of various kinases. For example, it has shown inhibitory activity against L. major CK1 with selectivity over human kinases, suggesting potential applications in treating parasitic infections .

Table 2: Kinase Inhibition Profiles

CompoundKinase TargetIC50 (µM)
CTN1122LmCK10.45
CTN1122Human CK1>10

This selectivity profile indicates that modifications in the imidazo[1,2-a]pyrazine structure can enhance therapeutic efficacy while minimizing off-target effects.

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of imidazo[1,2-a]pyrazine derivatives against breast cancer cells (MCF7), compound 3c was found to have an IC50 value of 6.66 µM, demonstrating significant cytotoxicity compared to control compounds . The study utilized MTT assays to assess cell viability post-treatment.

Case Study 2: Antileishmanial Activity

Another investigation focused on the antileishmanial properties of imidazo[1,2-a]pyrazine derivatives. The results indicated that certain modifications led to enhanced activity against Leishmania major by specifically targeting CK1 . This highlights the versatility of the compound in addressing different therapeutic areas.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the imidazo[1,2-a]pyrazine ring can significantly influence biological activity. For instance, substituents at position 3 have been shown to enhance CDK9 inhibitory activity while maintaining low toxicity profiles .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrazin-3-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3H2,(H,12,13)

InChI Key

XOMAFHSPIRRVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CC(=O)O

Origin of Product

United States

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